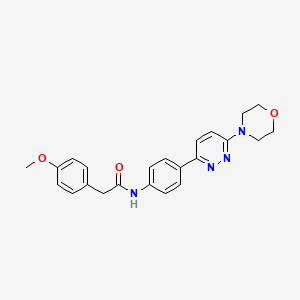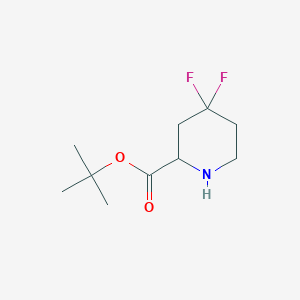
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate" is an intricate chemical entity known for its multifaceted applications in diverse scientific domains. It is characterized by its complex structure, combining various functional groups that confer unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves a multi-step process incorporating various chemical reagents and catalysts. The preparation starts with the synthesis of intermediates, leading to the final compound through sequential reactions. Key reaction conditions include controlled temperatures, pH levels, and specific solvent systems to ensure the desired product's purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates the use of large-scale reactors and sophisticated purification techniques. These methods often involve automated systems to maintain precise control over reaction parameters, ensuring consistent quality and efficiency. Typically, batch or continuous flow processes are employed depending on the production requirements.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions including:
Oxidation: Reacting with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reacting with reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions, often utilizing halogenation or acylation agents.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine, acylating agents such as acetyl chloride.
Major Products
Depending on the reaction pathway, the major products include derivatives where functional groups are modified or replaced, leading to compounds with altered chemical and physical properties.
Applications De Recherche Scientifique
This compound finds extensive use in various fields:
Chemistry: As a reagent or intermediate in synthetic organic chemistry for developing new chemical entities.
Biology: In biochemical assays and as a probe to study biological mechanisms.
Industry: Utilized in the manufacture of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets. Its mechanism of action often involves binding to enzymes or receptors, inhibiting or modulating their activity. The pathways involved include signal transduction, metabolic pathways, and gene expression regulation, depending on the application context.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Compared to other compounds in its class, "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate" stands out due to its unique combination of functional groups, which confer enhanced reactivity and specificity. Similar compounds include:
5-(2-ethylbutanamido)-1,3,4-thiadiazol derivatives
Pyran-3-yl 2-chlorobenzoates
Fluorobenzoate compounds
Each of these related compounds shares some structural features but differs in terms of reactivity, stability, and application potential, underscoring the unique nature of the target compound.
That’s a deep dive into the world of this fascinating compound. Quite the journey from the lab bench to potential real-world applications!
Propriétés
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O5S2/c1-3-11(4-2)18(28)24-20-25-26-21(33-20)32-10-12-8-15(27)16(9-30-12)31-19(29)17-13(22)6-5-7-14(17)23/h5-9,11H,3-4,10H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHBXYJILKZHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)







![3-(2-chlorophenyl)-5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2721027.png)
